6-(4-Acetylphenyl)nicotinic acid
Overview
Description
6-(4-Acetylphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO3. It is a derivative of nicotinic acid, featuring an acetylphenyl group attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Acetylphenyl)nicotinic acid typically involves the reaction of 4-acetylphenylboronic acid with 6-bromonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Acetylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom in the precursor can be substituted with different functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.
Major Products:
Oxidation: 6-(4-Carboxyphenyl)nicotinic acid.
Reduction: 6-(4-Aminophenyl)nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Acetylphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of 6-(4-Acetylphenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Substituted Nicotinic Acids: These include compounds like 6-(4-Methoxyphenyl)nicotinic acid and 6-(4-Chlorophenyl)nicotinic acid.
Nicotinamide Derivatives: Such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside
Uniqueness: 6-(4-Acetylphenyl)nicotinic acid is unique due to its specific acetylphenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-(4-acetylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSOWOWBCKPGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255950 | |
Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733776-51-7 | |
Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733776-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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